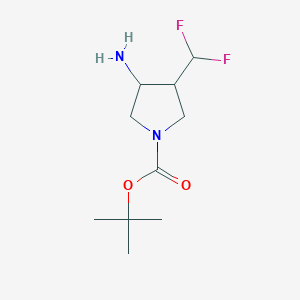

tert-Butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate

Description

tert-Butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative with a molecular formula of C₁₀H₁₈F₂N₂O₂ and a molecular weight of 236.26 g/mol . The compound features a trans-configuration of the amino (-NH₂) and difluoromethyl (-CF₂H) groups on the pyrrolidine ring, which is protected by a tert-butyloxycarbonyl (Boc) group at the 1-position. This structural motif is critical in medicinal chemistry, where it serves as a building block for protease inhibitors, kinase inhibitors, and other bioactive molecules. The Boc group enhances solubility and stability during synthetic processes, while the difluoromethyl group contributes to electronegativity and metabolic resistance .

Properties

Molecular Formula |

C10H18F2N2O2 |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

tert-butyl 3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-4-6(8(11)12)7(13)5-14/h6-8H,4-5,13H2,1-3H3 |

InChI Key |

IHBPOBJSXPGYRH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N)C(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate involves several steps. One common method includes the reaction of a suitable pyrrolidine derivative with tert-butyl chloroformate and a difluoromethylating agent under controlled conditions . The reaction typically requires the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

tert-Butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate is utilized in various scientific research fields:

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which tert-Butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The compound is part of a broader family of tert-butyl-protected pyrrolidine derivatives. Key structural analogues include:

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) analogue exhibits stronger electron-withdrawing properties compared to the difluoromethyl (-CF₂H) group, altering reactivity in nucleophilic substitutions.

- Lipophilicity : Aryl-substituted derivatives (e.g., p-tolyl ) display higher logP values, making them suitable for blood-brain barrier penetration in CNS-targeting drugs.

- Synthetic Utility : Pyridinyloxy and brominated analogues are intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into complex scaffolds.

Physicochemical and Pharmacokinetic Properties

Notes:

Biological Activity

tert-Butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate is a synthetic compound notable for its unique molecular structure, characterized by a pyrrolidine ring and a difluoromethyl substituent. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

- Molecular Formula : C10H18F2N2O2

- Molecular Weight : 236.26 g/mol

- CAS Number : 1428776-48-0

- IUPAC Name : tert-butyl (3R,4S)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures can inhibit specific enzymes, such as glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various diseases, including cancer and neurodegenerative disorders .

- Antimicrobial Properties : The compound's structural features may contribute to antibacterial activities. Similar pyrrolidine derivatives have shown efficacy against bacterial strains, indicating that this compound could also possess antimicrobial properties .

- Pharmacodynamics : Understanding the pharmacodynamics of this compound involves studying its interactions at the molecular level, including binding affinities and mechanisms of action against target proteins.

Enzyme Interaction Studies

Recent studies have focused on the interaction of related pyrrolidine derivatives with GSK-3β. For example, an analog showed an IC50 value of 130 nM against GSK-3β, suggesting that modifications in the structure can significantly impact biological activity .

Antimicrobial Activity

A related study evaluated various pyrrole derivatives for their antibacterial efficacy. Compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, suggesting that modifications similar to those in this compound could enhance activity against resistant strains .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl trans-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate | C10H18F3N2O2 | Contains trifluoromethyl instead of difluoromethyl |

| Tert-butyl 3-amino-4-(bromophenyl)pyrrolidine-1-carboxylate | C15H20BrN2O2 | Features bromophenyl substituent |

| (S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | Lacks fluorine substituents; simpler structure |

The presence of the difluoromethyl group in this compound may influence its reactivity and biological properties compared to these analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.